

A Comparative Meta-Analysis of DNL343 Preclinical Efficacy

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Compound of Interest		
Compound Name:	DNL343	
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This guide provides a comprehensive meta-analysis of the preclinical data for **DNL343**, a central nervous system (CNS) penetrant small molecule activator of the eukaryotic initiation factor 2B (eIF2B). **DNL343** is under investigation for the treatment of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS), by modulating the Integrated Stress Response (ISR).[1][2][3][4][5] This analysis objectively compares **DNL343**'s performance with other ISR modulators, supported by experimental data from key preclinical studies.

The Integrated Stress Response (ISR) and Therapeutic Intervention

The ISR is a crucial cellular signaling network activated by various stressors, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha subunit (eIF2α).[6] This phosphorylation inhibits eIF2B, a guanine nucleotide exchange factor, resulting in a global reduction of protein synthesis to conserve resources and promote cellular recovery.[7] However, chronic ISR activation is implicated in the pathology of several neurodegenerative diseases, including ALS, through the formation of stress granules containing TDP-43.[8][9]

DNL343 is designed to activate eIF2B, thereby restoring protein synthesis and preventing the formation of pathological stress granules, offering a potential therapeutic strategy for neurodegenerative conditions.[6]



Preclinical Performance Data

The following tables summarize the quantitative data from key preclinical studies of **DNL343** and a notable comparator, ISRIB, another small molecule ISR inhibitor.[2][6]

Table 1: Efficacy of DNL343 in the Optic Nerve Crush (ONC) Model

The ONC model is an established in vivo model of acute neurodegeneration.[1]

Compound	Dosage	Key Endpoint	Result	Reference
DNL343	3 mg/kg	Retinal Ganglion Cell (RGC) Loss	Significant reduction in RGC loss	[10]
DNL343	12 mg/kg	Retinal Ganglion Cell (RGC) Loss	Significant reduction in RGC loss	[10]
DNL343	12 mg/kg	Axonal Degeneration Score	Reduction in axonal degeneration	[10]

Table 2: Efficacy of DNL343 in the eIF2B Loss-of-Function (LOF) Mouse Model

This model mimics chronic ISR activation seen in diseases like Vanishing White Matter disease.[1][2]



Compound	Dosage	Key Endpoint	Result	Reference
DNL343	≥3 mg/kg	Brain ISR Biomarkers (mRNA)	Correction of ISR markers	[1]
DNL343	≥3 mg/kg	CSF Markers of Gliosis & Demyelination	Robust correction of biomarkers	[1]
DNL343	Not specified	Plasma GFAP Protein Levels	Correction of elevated levels	[1]
DNL343	Not specified	Motor Function	Prevention of functional decline	[1]
DNL343	Not specified	Body Weight	Normalization of body weight	[11]
2BAct (ISRIB analog)	Not specified	Motor Deficits	Prevention of pathology	[2]
2BAct (ISRIB analog)	Not specified	Myelin Loss	Prevention of pathology	[2]

Table 3: Comparative Efficacy of DNL343 and ISRIB



Compound	Model	Key Finding	Reference
DNL343	Optic Nerve Crush	At 3 and 12 mg/kg, significantly reduced RGC loss.	[10]
ISRIB	Traumatic Brain Injury	Rescued cognitive deficits even when administered weeks after injury.	[12]
ISRIB	Alzheimer's Disease Models	Improved performance on memory-associated behavioral tests.	[12]
ISRIB	Aging Models	Reversed age-related spatial and working memory deficits.	[13]

Experimental Protocols Optic Nerve Crush (ONC) Injury Model

The ONC model induces acute axonal injury and subsequent retinal ganglion cell (RGC) death, mimicking aspects of traumatic optic neuropathy and glaucoma.[14]

- Animal Model: Wild-type mice are typically used.[1]
- Procedure:
 - Animals are anesthetized.
 - The conjunctiva is incised to expose the optic nerve posterior to the globe.[8]
 - The optic nerve is crushed for a standardized duration (e.g., 10 seconds) using specialized forceps, taking care to avoid damage to the ophthalmic artery.[8][9]



- Treatment: DNL343 or vehicle is administered, typically via oral gavage, starting shortly after the crush injury and continued daily.[1][10]
- Analysis: Retinas are collected at specified time points (e.g., 2 and 14 days) post-injury for analysis of ISR biomarkers (e.g., by qPCR) and RGC survival (e.g., by immunofluorescence staining of neuronal markers like TUJ1 and γ-synuclein).[10] Axonal degeneration can also be scored.[10]

eIF2B Loss-of-Function (LOF) Mouse Model

This model genetically mimics a state of chronic ISR activation by introducing a loss-of-function mutation in an eIF2B subunit, recapitulating key features of diseases like Vanishing White Matter.[1][2][11]

- Animal Model: Knock-in mice carrying a homozygous loss-of-function mutation in an Eif2b gene (e.g., Eif2b5).[2]
- Procedure:
 - Mice with the eIF2B LOF mutation develop progressive neurological phenotypes, including motor deficits and myelin loss.[2][11]
- Treatment: DNL343 is administered chronically, often formulated in the rodent chow for self-administration.[1] Treatment can be initiated either prophylactically before symptom onset or therapeutically after disease manifestation.
- Analysis:
 - Behavioral: Motor function is assessed using tests like the rotarod.
 - Biomarkers: ISR activation is measured in brain tissue (e.g., ATF4, GDF-15, GFAP mRNA and protein levels).[1][3] Neurodegeneration and neuroinflammation markers are also assessed in plasma and cerebrospinal fluid (CSF).[1][3]
 - Pathology: Myelination and gliosis are evaluated in brain tissue sections.

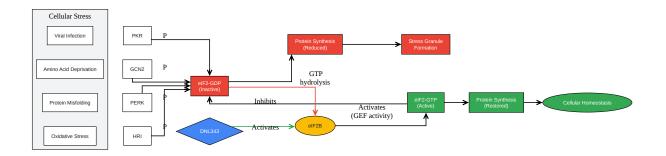
Visualizing the Mechanism of Action

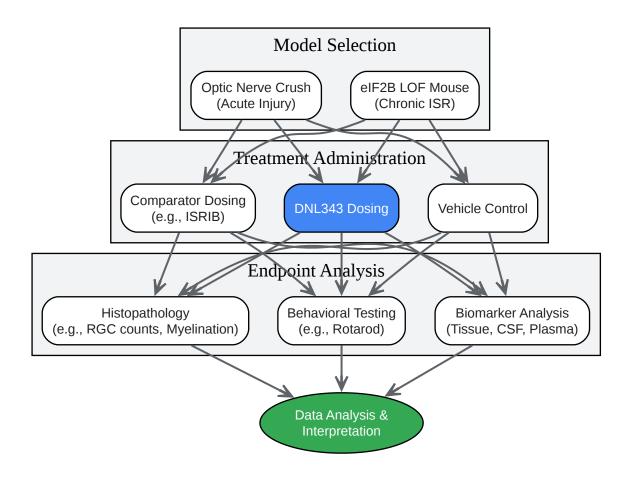


Integrated Stress Response (ISR) Signaling Pathway

The following diagram illustrates the central role of eIF2B in the ISR and the mechanism of action for **DNL343**.







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